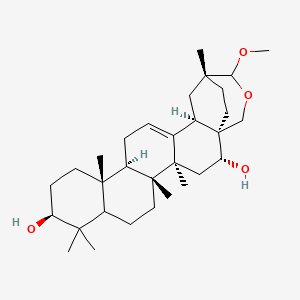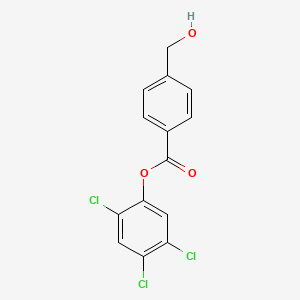![molecular formula C13H14N2O3 B14454201 Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate CAS No. 75985-02-3](/img/structure/B14454201.png)
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate is an organic compound that features a benzoate ester linked to an aziridine moiety through a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate typically involves the reaction of 4-vinylbenzoic acid with 2-carbamoylaziridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are controlled to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
75985-02-3 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H14N2O3/c1-8(15-7-11(15)12(14)16)9-3-5-10(6-4-9)13(17)18-2/h3-6,11H,1,7H2,2H3,(H2,14,16) |
Clave InChI |
ZEUKPMZHUGWHJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=C)N2CC2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
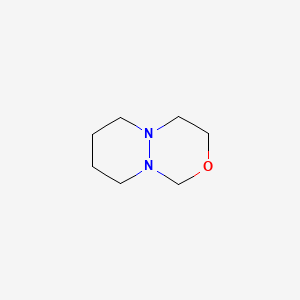

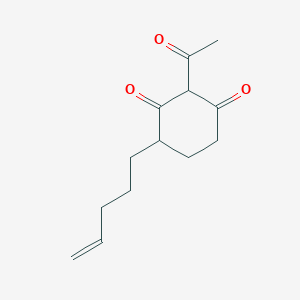
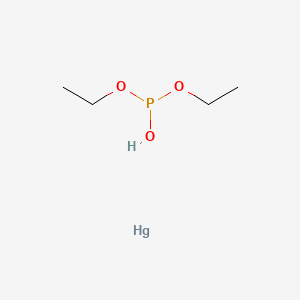

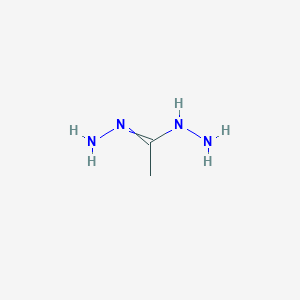
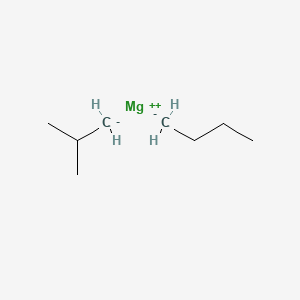

![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
